![molecular formula C22H28N4O4 B3011606 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-26-6](/img/structure/B3011606.png)
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a pyrimidine ring, such as the one in your molecule, are part of many important biomolecules, including certain vitamins and nucleotides. They often exhibit a wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound like this would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring can greatly influence the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions for your compound aren’t available, pyrimidine derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the nature and position of the substituents on the pyrimidine ring .Scientific Research Applications
- Synthesis : The compound was successfully synthesized in three steps with high yields .
- Cytotoxic Effects : Several novel compounds, including this one, demonstrated cytotoxic effects against different cancer cell lines. Notably, compound 5k emerged as the most potent inhibitor, with IC50 values ranging from 40 to 204 nM against EGFR, Her2, VEGFR2, and CDK2 enzymes. These values are comparable to the well-known TKI sunitinib .
- Mechanism : Compound 5k induces cell cycle arrest and apoptosis in HepG2 cells. It increases proapoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 activity .
- Binding Interactions : Molecular docking studies revealed similar binding interactions between compound 5k and the four enzymes (EGFR, Her2, VEGFR2, and CDK2) as observed with sunitinib .
Imidazole Moiety
The compound contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazole derivatives have diverse applications, including drug development and coordination chemistry . However, further research is needed to explore specific applications related to this compound.
Dyslipidemia Treatment
The compound shares structural features with other pyrrole derivatives. For example, 4-(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid is used for treating dyslipidemia and preventing cardiovascular diseases . While not directly related to our compound, this highlights the potential of pyrrole-based structures in therapeutic contexts.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-14(2)15-7-9-16(10-8-15)23-19(27)18-13-17-20(26(18)11-6-12-30-5)24(3)22(29)25(4)21(17)28/h7-10,13-14H,6,11-12H2,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLJBUWHKMJYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

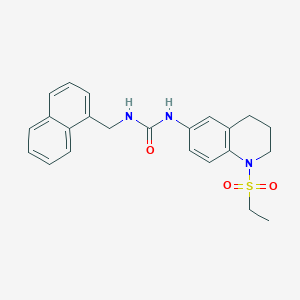
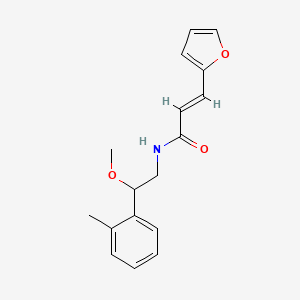
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)
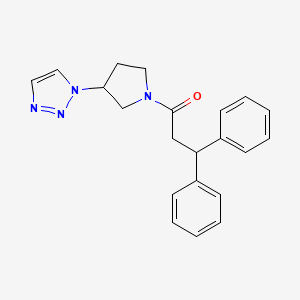
![2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011530.png)
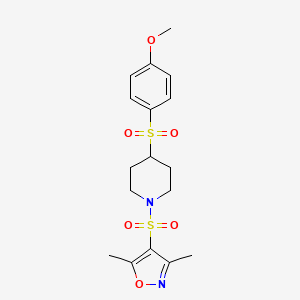
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)
![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)

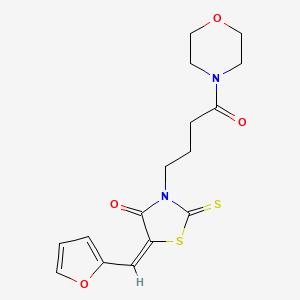

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)